4-Chloro-2-methylthiopyrimidine
Overview
Description
4-Chloro-2-methylthiopyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. These are compounds containing a pyrimidine ring, which is a six-membered ring with nitrogen atoms at positions 1 and 3, and is a fundamental component of many important biological molecules.
Synthesis Analysis
The synthesis of derivatives related to 4-Chloro-2-methylthiopyrimidine has been explored in various studies. For instance, methods for the synthesis of derivatives suitable for incorporation into oligodeoxynucleotides have been described, with specific mention of the reactivity and protection strategies for sulfur-containing compounds . Another study focused on the synthesis of a series of 4-piperazinopyrimidines with a methylthio substituent, highlighting the separation of isomers and the nucleophilic attack on trichloropyrimidine . Additionally, the microwave-assisted synthesis of 4-substituted 2-methylthiopyrimidines from a chlorine precursor has been reported, emphasizing a green chemistry approach with rapid reaction times .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylthiopyrimidine and its derivatives has been investigated using various techniques. X-ray crystallography has been employed to determine the crystal structures of related compounds, revealing planar molecular structures and specific bond characteristics . The importance of non-covalent interactions in the stability and reactivity of these compounds has also been highlighted, with studies using quantum chemical calculations to analyze intramolecular interactions .
Chemical Reactions Analysis
The reactivity of 4-Chloro-2-methylthiopyrimidine derivatives has been a subject of interest in several studies. The chemical properties of oligonucleotides containing modified bases related to 4-Chloro-2-methylthiopyrimidine have been examined, including their reactivity towards ammonia . The pharmacological screening of synthesized pyrimidines has revealed a range of biological activities, which is indicative of their potential in various chemical reactions and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methylthiopyrimidine derivatives have been extensively studied. Investigations have included the determination of melting temperatures, UV, fluorescence, and circular dichroism spectra to understand the properties of oligonucleotides containing modified bases . Vibrational spectroscopy has been used to study the ring vibrations and amino group vibrations of tetrasubstituted pyrimidines, providing insights into their self-association in solution and solid states .
Scientific Research Applications
Microwave-Assisted Synthesis
The compound 4-Chloro-2-methylthiopyrimidine has been used in microwave-assisted synthesis to obtain 4-substituted 2-methylthiopyrimidines. This method, involving DMF and sodium hydride under inert gas, provides a mild and rapid way to achieve the desired product, with moderate to excellent yields in a green chemistry fashion. This technique is significant for its quick reaction times and environmentally friendly approach (Thomann et al., 2014).
Synthesis of Pyrimidines and Extended pi-Systems
4-Chloro-2-methylthiopyrimidine is also pivotal in the synthesis of various pyrimidines. It serves as a precursor in the synthesis of 2-Amino-4-methoxy-6-methylthiopyrimidine, with a noted high yield and purity under optimal conditions (Yin Dulin, 2005). Furthermore, it's involved in crafting pyrimidine-core extended pi-systems, showcasing the potential of this compound in the development of functional organic materials with interesting fluorescent properties (Itami et al., 2004).
Environmental and Agricultural Applications
In the environmental and agricultural sectors, 4-Chloro-2-methylthiopyrimidine-derived compounds like 2-amino 4-chloro 6-methyl pyrimidine (AM) are used as nitrification inhibitors. These compounds are studied for their degradation and persistence in soil, highlighting their potential in increasing the efficiency of nitrogenous fertilizers and controlling environmental pollution in subtropical soils (Srivastava et al., 2016).
Synthesis of Medical Intermediates
4-Chloro-2-methylthiopyrimidine is a key intermediate in the synthesis of various medical compounds. For instance, it's used in the synthesis of diarylpyrimidine HIV-1 reverse transcriptase inhibitors and their derivatives (Ju Xiu-lia, 2015). Moreover, it's involved in the preparation of compounds that influence DNA methylation and possess antitumor properties (Grigoryan et al., 2012).
Safety And Hazards
4-Chloro-2-methylthiopyrimidine is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-chloro-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-7-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHHQRGDOQMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60198114 | |
Record name | 4-Chloro-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylthiopyrimidine | |
CAS RN |
49844-90-8 | |
Record name | 4-Chloro-2-(methylthio)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49844-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-methylthiopyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049844908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 49844-90-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chloro-2-methylthiopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60198114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-methylthiopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.347 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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